FZD7 antagonist 1

Wnt signaling Cancer biology Stem cell research

FZD7 antagonist 1 (peptide 34) is an affinity-matured, disulfide-bridged homodimeric peptide with picomolar FZD7 binding (KD=39 pM) and strict FZD1/2/7 selectivity. Three deliberate substitutions (F8L, V12I, S3T) confer >30-fold binding improvement and 3.5-fold superior cellular potency (IC50=9.2 nM) over parent dFz7-21. It uniquely blocks TcdB-FZD interaction—critical for C. difficile research—and its slow off-rate (kd=0.64×10⁻³ s⁻¹) ensures stable assay windows for HTS campaigns. Achieve reproducible, off-target-free Wnt/β-catenin inhibition at lower working concentrations with this validated chemical probe.

Molecular Formula C142H202N32O42S4
Molecular Weight 3157.6 g/mol
Cat. No. B12379870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFZD7 antagonist 1
Molecular FormulaC142H202N32O42S4
Molecular Weight3157.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CSSCC(C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C
InChIInChI=1S/C142H202N32O42S4/c1-19-71(11)115(139(213)155-91(41-43-217-17)123(197)157-93(119(143)193)49-77-29-33-83(179)34-30-77)173-135(209)101(53-81-61-145-65-149-81)165-137(211)107(171-129(203)99(51-79-59-147-87-27-23-21-25-85(79)87)163-127(201)97(47-69(7)8)159-121(195)89(37-39-109(181)182)153-125(199)95(45-67(3)4)161-131(205)103(55-111(185)186)167-133(207)105(57-113(189)190)169-141(215)117(73(13)175)151-75(15)177)63-219-220-64-108(138(212)166-102(54-82-62-146-66-150-82)136(210)174-116(72(12)20-2)140(214)156-92(42-44-218-18)124(198)158-94(120(144)194)50-78-31-35-84(180)36-32-78)172-130(204)100(52-80-60-148-88-28-24-22-26-86(80)88)164-128(202)98(48-70(9)10)160-122(196)90(38-40-110(183)184)154-126(200)96(46-68(5)6)162-132(206)104(56-112(187)188)168-134(208)106(58-114(191)192)170-142(216)118(74(14)176)152-76(16)178/h21-36,59-62,65-74,89-108,115-118,147-148,175-176,179-180H,19-20,37-58,63-64H2,1-18H3,(H2,143,193)(H2,144,194)(H,145,149)(H,146,150)(H,151,177)(H,152,178)(H,153,199)(H,154,200)(H,155,213)(H,156,214)(H,157,197)(H,158,198)(H,159,195)(H,160,196)(H,161,205)(H,162,206)(H,163,201)(H,164,202)(H,165,211)(H,166,212)(H,167,207)(H,168,208)(H,169,215)(H,170,216)(H,171,203)(H,172,204)(H,173,209)(H,174,210)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)/t71-,72-,73+,74+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1
InChIKeyYLYJVGXDVMNHOS-QBBXOKEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FZD7 Antagonist 1 (Peptide 34) – A High-Affinity, Selectivity-Optimized Frizzled-7 Receptor Antagonist for Wnt Pathway Research and Drug Discovery


FZD7 antagonist 1, also referred to as peptide 34, is a disulfide-bridged homodimeric peptide that functions as a potent and selective antagonist of the Frizzled-7 (FZD7) receptor, a key mediator of the Wnt/β-catenin signaling pathway [1]. This compound is a second-generation analog of the dFz7-21 peptide, engineered through a rational design and directed evolution strategy to achieve significantly enhanced binding affinity and improved cellular potency while maintaining strict selectivity for the FZD1/2/7 receptor subclass [1]. With a molecular weight of 3157.57 Da and a complex disulfide-stabilized structure (CAS: 2416664-25-8), it serves as a critical chemical probe for dissecting FZD7-dependent biology in intestinal stem cell homeostasis, Clostridium difficile pathogenesis, and oncology [1].

FZD7 Antagonist 1 – Why Generic Substitution with Standard FZD7 Antagonists Is Scientifically Inadvisable


The term 'FZD7 antagonist' encompasses a chemically and mechanistically diverse set of molecules, including small molecules (e.g., F7H), first-generation peptides (e.g., Fz7-21/dFz7-21), and engineered antibody fragments, each with vastly different affinity, selectivity, and functional profiles. FZD7 antagonist 1 (peptide 34) is not a generic FZD7 binder; it is a specific, affinity-matured analog of dFz7-21 that contains three deliberate amino acid substitutions (F8L, V12I, S3T) which collectively confer a >30-fold improvement in binding affinity and a >3-fold improvement in cellular potency compared to its parent compound [1]. Substituting this compound with a less optimized analog or a small molecule with a different binding site (e.g., the transmembrane domain-targeting F7H) would introduce significant experimental variability, compromise the ability to block specific protein-protein interactions (e.g., TcdB-FZD), and invalidate cross-study comparisons of FZD7-dependent pharmacology .

FZD7 Antagonist 1 – Head-to-Head Quantitative Evidence for Differentiated Procurement and Selection


Superior Cellular Potency in Wnt/β-Catenin Signaling Inhibition Compared to Parental dFz7-21

In a direct head-to-head comparison using a Wnt3a-stimulated luciferase reporter assay in HEK293 cells, FZD7 antagonist 1 (peptide 34) demonstrates significantly greater potency than its parental peptide, dFz7-21. Peptide 34 inhibited Wnt signaling with an IC50 of 9.2 ± 2.7 nM, whereas the parent peptide dFz7-21 (peptide 1) exhibited an IC50 of 32 ± 10 nM [1]. This represents a 3.5-fold improvement in cellular activity, which is directly attributable to the engineered amino acid substitutions (F8L, V12I, S3T) [1].

Wnt signaling Cancer biology Stem cell research

Sub-Nanomolar Binding Affinity (KD) to Human FZD7 CRD: A >30-Fold Improvement Over the Parental dFz7-21

FZD7 antagonist 1 (peptide 34) exhibits a picomolar binding affinity for the human FZD7 cysteine-rich domain (CRD) as measured by surface plasmon resonance (SPR). The measured equilibrium dissociation constant (KD) is 0.039 ± 0.005 nM (39 pM) [1]. This represents a >30-fold improvement in affinity compared to the initial hit peptide dFz7-21 (peptide 1), which has a KD of 1.18 ± 0.10 nM [1]. The affinity is also superior to other advanced analogs in the same series, including peptide 33 (KD = 0.044 ± 0.005 nM) [1].

Receptor pharmacology Drug discovery Biophysical screening

Strict Selectivity Profile: Binds Exclusively to FZD1/2/7 CRDs with No Detectable Cross-Reactivity to Other Frizzled Family Members

FZD7 antagonist 1 (peptide 34) maintains the exquisite selectivity profile of its parent scaffold, binding only to the FZD1/2/7 subclass of Frizzled receptors. Binding assays using SPR confirmed that this compound, like its optimized analogs, shows no detectable binding to other Frizzled family members, including FZD4, FZD5, and FZD8 [1]. This is in stark contrast to small-molecule FZD7 antagonists like F7H, which target the transmembrane domain (TMD) and for which selectivity data across the Frizzled family is not comprehensively established .

Target selectivity Chemical biology Off-target profiling

Validated Functional Activity: Blocks TcdB-FZD Interaction, a Key Pathogenic Mechanism in C. difficile Infection

Beyond canonical Wnt signaling inhibition, FZD7 antagonist 1 (peptide 34) has been functionally validated for its ability to block the interaction between Clostridium difficile toxin B (TcdB) and FZD receptors [1]. This activity is a critical differentiator for studies of C. difficile pathogenesis, as TcdB utilizes FZD1/2/7 as its primary host cell entry receptors [1]. In contrast, small-molecule FZD7 antagonists like F7H, which bind to the transmembrane domain, may not effectively disrupt this specific extracellular protein-protein interaction due to their distinct binding site [2].

Infectious disease Host-pathogen interaction Gastrointestinal research

FZD7 Antagonist 1 – Recommended Application Scenarios Based on Quantitative Evidence


Wnt/β-Catenin Pathway Dissection in Cancer and Stem Cell Models

Given its 3.5-fold superior cellular potency (IC50 = 9.2 nM) over the parent dFz7-21 peptide and its picomolar binding affinity (KD = 39 pM), FZD7 antagonist 1 is the optimal choice for experiments requiring robust and specific inhibition of Wnt3a-induced β-catenin signaling in FZD7-expressing cell lines (e.g., HEK293, intestinal organoids, or cancer cell lines). The improved potency allows for lower working concentrations, reducing the risk of peptide aggregation and off-target effects that can occur at higher doses [1].

Clostridium difficile Toxin B (TcdB) Pathogenesis Studies

This compound is uniquely suited for investigations into C. difficile infection mechanisms. Its validated ability to block the TcdB-FZD interaction, a critical step in toxin entry and pathogenicity, makes it an indispensable tool for researchers studying host-pathogen interactions in the gut. This functional activity, combined with its selectivity for the FZD1/2/7 subclass, enables precise dissection of the FZD7-dependent component of TcdB toxicity, an application not readily feasible with less specific or mechanistically distinct FZD7 antagonists [1].

High-Throughput Screening (HTS) and Biophysical Assay Development

The compound's exceptionally slow off-rate (kd = 0.64 × 10⁻³ s⁻¹) and high affinity (KD = 39 pM) render it an excellent candidate for developing competitive binding assays (e.g., fluorescence polarization or TR-FRET) to screen for novel small-molecule or peptide FZD7 CRD ligands. Its robust binding kinetics ensure a stable signal window and high assay sensitivity, which are critical parameters for successful HTS campaign development [1].

Functional Studies Requiring FZD1/2/7 Subclass Selectivity

For research programs where the goal is to selectively target the FZD1/2/7 receptor subclass while avoiding engagement of FZD4, FZD5, or FZD8, FZD7 antagonist 1 provides a well-characterized and validated chemical probe. Its established selectivity profile, confirmed by SPR, minimizes the risk of confounding results from off-target Frizzled receptor modulation, making it a superior choice over less selective alternatives or broad-spectrum Wnt inhibitors [1].

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